

Evaluating the Specificity of MYCi361 for MYC: A Comparative Guide

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Compound of Interest

Compound Name: MYCi361

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The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, making them a prime target for therapeutic development.^[1] However, the intrinsically disordered nature of the MYC protein has historically rendered it "undruggable."^[1] The development of small molecules capable of directly targeting MYC has been a significant challenge. This guide provides an objective comparison of the MYC inhibitor **MYCi361** with other alternatives, supported by available experimental data, to evaluate its specificity and performance.

MYCi361: Mechanism of Action

MYCi361 is a small molecule inhibitor designed to directly target the MYC protein. Its primary mechanism involves engaging MYC within the cell, leading to the disruption of the critical MYC/MAX heterodimer.^{[2][3]} This disruption impairs the ability of MYC to bind to E-box DNA sequences and drive the expression of its target genes.^{[2][3]} Furthermore, **MYCi361** has been shown to enhance the phosphorylation of MYC on threonine-58 (T58), which flags the protein for proteasome-mediated degradation.^{[3][4]} This dual action of disrupting dimerization and promoting degradation makes **MYCi361** a potent inhibitor of MYC function.

Comparative Analysis of MYC Inhibitors

The specificity of a targeted inhibitor is paramount for its therapeutic efficacy and safety. While **MYCi361** directly binds to MYC, its performance and specificity are best understood in the context of other available inhibitors that target the same pathway through different modalities.

Inhibitor	Type	Mechanism of Action	Binding Affinity (Kd)	Key In Vitro / In Vivo Findings
MYCi361	Small Molecule	Binds to MYC (aa 366-381), disrupts MYC/MAX dimerization, and promotes MYC degradation via pT58.[3][4][5]	3.2 μ M[2][6][7][8]	Suppresses tumor growth in vivo, increases tumor immune cell infiltration, and upregulates PD-L1.[2][7] Demonstrates a narrow therapeutic index.[7][9][10]
MYCi975	Small Molecule	Analog of MYCi361; Binds to MYC (aa 366-381) and disrupts MYC/MAX dimerization.[4][5]	Not specified in results	Improved tolerability and pharmacokinetics compared to MYCi361.[4][9] Efficacious in mouse tumor models with a favorable safety profile.[4]
10058-F4	Small Molecule	Binds to the c-Myc bHLHZip domain, preventing its heterodimerization with Max.[11]	Not specified in results	Induces apoptosis and G0/G1 cell cycle arrest in cancer cells.[12][13] Enhances chemosensitivity to conventional chemotherapeutic agents.[12]

Omomyc	Mini-protein	Dominant-negative; competes with MYC for binding to MAX and DNA, displacing MYC/MAX heterodimers.[1][14]	Not specified in results	First direct MYC inhibitor to enter clinical trials.[1] Shows potent anti-tumor effects in a wide range of preclinical models.[15][16]
KJ-Pyr-9	Small Molecule	Binds to MYC, disrupting the MYC/MAX interaction.	6.5 nM[17]	Effectively blocks the growth of MYC-amplified human cancer cell xenografts in vivo.[17]
MYCMI-6	Small Molecule	Binds the bHLH-LZ domain of MYC, inhibiting MYC-MAX heterodimerization.[1]	Not specified in results	Suppresses MYC-dependent cell growth in vitro and reduces tumor proliferation in neuroblastoma xenografts.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy and mechanism of MYC inhibitors.

Cell Viability and Proliferation Assays

- Objective: To determine the effect of the inhibitor on the survival and growth of cancer cell lines.

- Methodology: Cancer cell lines with known MYC-dependency (e.g., MycCaP, LNCaP, PC3, MV4-11, HL-60) are seeded in multi-well plates.[6][7] The cells are treated with a range of inhibitor concentrations for a specified period (e.g., 5 days).[18] Cell viability is then assessed using methods such as MTT, MTS, or commercial assays like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[7]

In Vivo Tumor Growth Studies

- Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
- Methodology: Immunocompromised (e.g., NSG) or syngeneic (e.g., FVB) mice are implanted with MYC-dependent tumor cells (e.g., MycCaP).[6][7] Once tumors are established, mice are treated with the inhibitor (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule (e.g., 70 mg/kg/day).[7] Tumor volume is measured regularly to assess treatment response. At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blot, flow cytometry).[4][7]

Co-Immunoprecipitation (Co-IP)

- Objective: To assess the inhibitor's ability to disrupt the MYC-MAX protein-protein interaction.
- Methodology: Cells are treated with the inhibitor (e.g., **MYCi361** at 6 μ M for 1 hour in PC3 cells).[3] Cell lysates are prepared, and an antibody targeting one of the proteins of interest (e.g., MYC or MAX) is used to pull down the protein and its binding partners. The immunoprecipitated complex is then analyzed by Western blot using an antibody against the other protein to determine if the interaction has been disrupted.

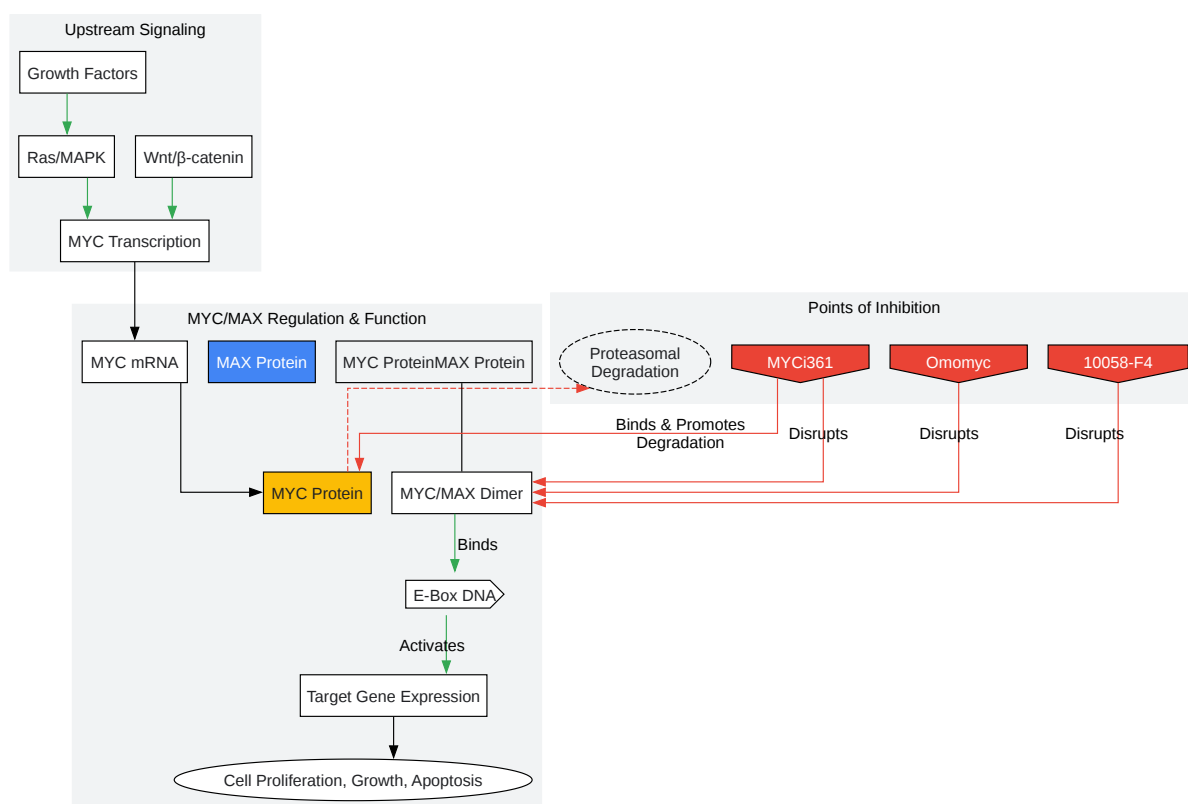
Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm direct binding (target engagement) of the inhibitor to the target protein within the cellular environment.
- Methodology: Cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and precipitate. The soluble protein fraction is collected and analyzed by Western blot for the target protein (MYC). A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at

higher temperatures compared to the unbound protein. This method was used to show that **MYCi361** and MYCi975 engage MYC in its native cellular environment.^[4]

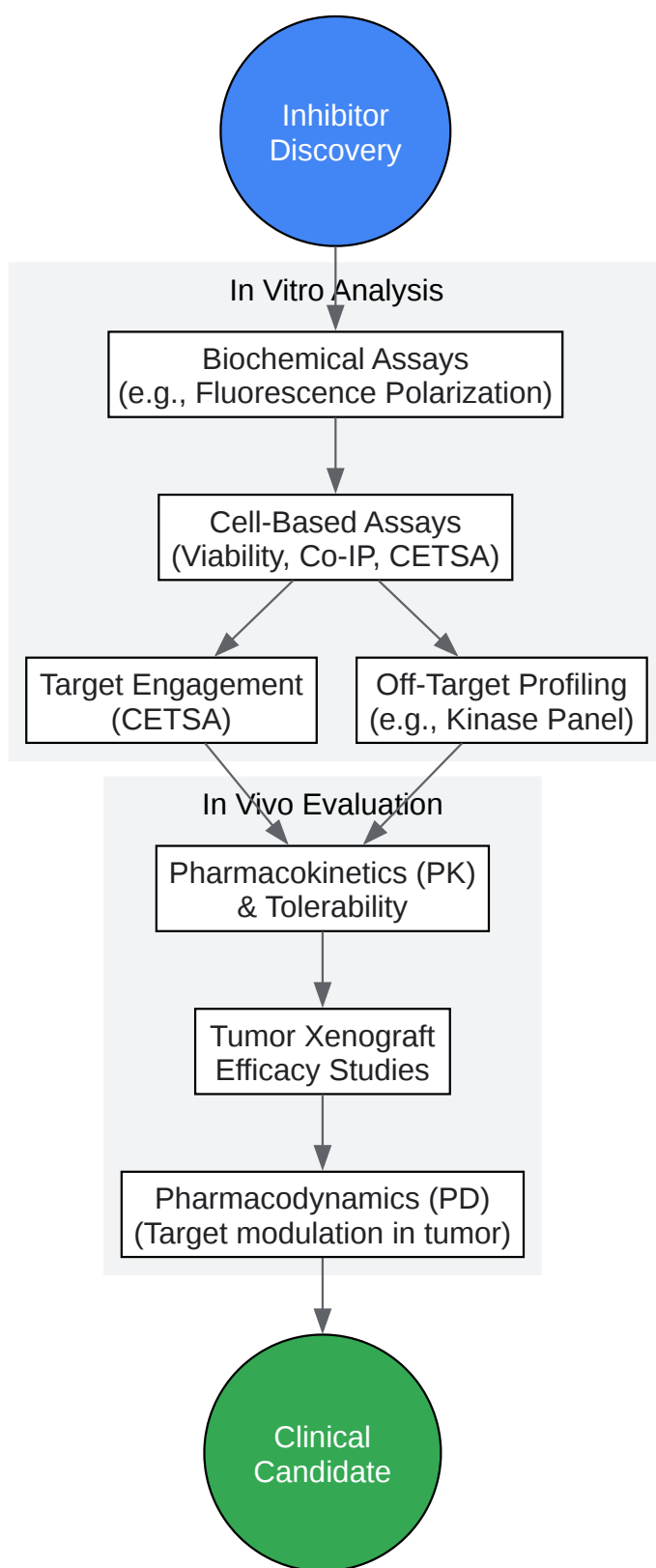
Visualizing Pathways and Workflows

Diagrams can clarify complex biological pathways and experimental processes.



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Caption: MYC/MAX signaling pathway and points of inhibitor action.



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Caption: General workflow for evaluating a targeted inhibitor like **MYCi361**.

Specificity and Off-Target Considerations

While **MYCi361** was developed to bind MYC, comprehensive off-target profiling is essential to fully characterize its specificity. For instance, kinase inhibitor profiling against a broad panel of kinases is a standard method to identify potential off-target effects that could lead to toxicity or confound experimental results.[19] The finding that **MYCi361** has a narrow therapeutic index in vivo suggests that it may have off-target effects or that potent on-target inhibition of MYC in normal tissues is not well-tolerated.[4][9] The development of the analog MYCi975, which showed improved tolerability, was a key step in addressing this limitation.[4] RNA-seq data indicated that MYCi975 regulated a smaller set of genes compared to **MYCi361**, which may account for its better safety profile.[4] This highlights the critical importance of iterative medicinal chemistry to optimize both potency and specificity.

Conclusion

MYCi361 is a valuable chemical probe for studying MYC biology, demonstrating direct engagement with MYC and subsequent disruption of its oncogenic functions.[2][4] It effectively inhibits MYC by a dual mechanism: blocking MYC/MAX dimerization and promoting MYC protein degradation.[3][4] However, its specificity profile is marked by a narrow therapeutic window in vivo, suggesting potential for off-target effects or on-target toxicities.[7][9]

In comparison to other inhibitors, **MYCi361** represents a significant advancement in the direct targeting of MYC with small molecules. Its analog, MYCi975, offers an improved safety profile, making it a more promising candidate for further development.[4] Meanwhile, alternative strategies, such as the mini-protein Omomyc, have progressed to clinical trials, underscoring the viability of directly inhibiting MYC.[1] The continued study of **MYCi361** and its analogs, alongside a comprehensive evaluation of their off-target profiles, will be crucial in refining the next generation of MYC inhibitors for cancer therapy.

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